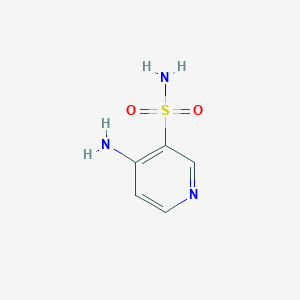

4-Amino-3-pyridinesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHJMFCJYZHINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450392 | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75903-62-7 | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-pyridinesulfonamide

Introduction: The Significance of the Aminopyridine Sulfonamide Scaffold

The 4-Amino-3-pyridinesulfonamide moiety is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Its unique electronic and structural features, combining an electron-rich aminopyridine ring with a versatile sulfonamide group, make it a valuable building block for designing targeted inhibitors. Notably, this scaffold is integral to a class of compounds that exhibit potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes like pH regulation and fluid balance[1]. The strategic derivatization of the 4-amino and sulfonamide groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of drugs for conditions such as glaucoma, epilepsy, and certain cancers[1]. This guide provides a comprehensive overview of the synthesis and detailed characterization of the parent compound, this compound, offering foundational knowledge for researchers and drug development professionals.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the displacement of a halide, typically chloride, from the 4-position of the pyridine ring by an amino nucleophile.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of a strong electron-withdrawing group, such as the sulfonamide (-SO₂NH₂) at the adjacent 3-position. The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (ammonia) attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride ion), yielding the final substituted product.

The choice of 4-chloro-3-pyridinesulfonamide as the starting material is strategic; the chloro group is a good leaving group, and its position is activated towards substitution by the adjacent sulfonamide[1][2].

Experimental Protocol: Synthesis via Ammonolysis

This protocol describes a representative method for the synthesis of this compound based on established procedures for analogous nucleophilic substitutions on the 4-chloro-3-pyridinesulfonamide core[3][4][5].

Materials:

-

4-Chloro-3-pyridinesulfonamide (CAS: 33263-43-3)[2]

-

Aqueous Ammonia (28-30%)

-

Deionized Water

-

Hydrochloric Acid (1M)

-

Sodium Bicarbonate (Saturated Solution)

-

Ethanol

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr reactor) equipped with a magnetic stirrer and a thermocouple, charge 4-chloro-3-pyridinesulfonamide (1.0 eq).

-

Reagent Addition: Add aqueous ammonia (10-20 eq) to the vessel. The use of a significant excess of ammonia drives the reaction to completion and minimizes potential side reactions.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), by sampling the reaction mixture at regular intervals. The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

pH Adjustment & Precipitation: Transfer the reaction mixture to a beaker. While stirring, carefully adjust the pH to approximately 7-8 using 1M hydrochloric acid. The neutral product, this compound, is sparingly soluble in neutral aqueous media and will precipitate out of the solution.

-

Isolation: Isolate the precipitated solid by vacuum filtration through a Buchner funnel. Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove residual impurities.

-

Drying & Purification: Dry the product under vacuum at 40-50 °C to a constant weight. If further purification is required, recrystallization from an ethanol/water mixture is a viable option.

Structural Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard in this process.

Physicochemical and Spectral Data Summary

The table below summarizes the key identifiers and expected analytical data for the target compound. The spectral data are predicted based on the known values of closely related analogues and fundamental principles of spectroscopy[6][7][8].

| Parameter | Data | Source/Method |

| IUPAC Name | 4-aminopyridine-3-sulfonamide | Computed[9] |

| CAS Number | 75903-62-7 | PubChem[9] |

| Molecular Formula | C₅H₇N₃O₂S | PubChem[9] |

| Molecular Weight | 173.20 g/mol | Computed[9] |

| Appearance | White to off-white solid | Predicted |

| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H, Py-H2), δ ~8.1 (d, 1H, Py-H6), δ ~7.5 (br s, 2H, SO₂NH₂), δ ~6.8 (d, 1H, Py-H5), δ ~6.5 (br s, 2H, C4-NH₂) | Predicted |

| ¹³C NMR (DMSO-d₆) | δ ~155 (C4), δ ~152 (C2), δ ~148 (C6), δ ~125 (C3), δ ~108 (C5) | Predicted |

| IR (KBr, cm⁻¹) | ~3450-3300 (N-H str, asym & sym, NH₂), ~3300-3200 (N-H str, SO₂NH₂), ~1640 (N-H scissoring), ~1330 & ~1150 (S=O str, asym & sym) | Predicted[3][8] |

| Mass Spec (ESI+) | m/z 174.03 [M+H]⁺ | Calculated for C₅H₈N₃O₂S⁺ |

Expert Insights on Spectral Interpretation:

-

¹H NMR: The spectrum is expected to show three distinct signals for the pyridine ring protons. The proton at C2 will likely be the most downfield singlet due to the anisotropic effect of the adjacent nitrogen and sulfonamide group. The protons at C5 and C6 will appear as doublets. The broad singlets for the amino (-NH₂) and sulfonamide (-SO₂NH₂) protons are due to quadrupole broadening and exchange with residual water in the solvent; their integration may not be exact.

-

IR Spectroscopy: The key diagnostic peaks are the N-H stretching vibrations. The primary amine at C4 should show two distinct bands (asymmetric and symmetric stretches), while the sulfonamide N-H stretch will also be present in this region. The strong, characteristic asymmetric and symmetric stretching bands for the S=O group are definitive indicators of the sulfonamide functionality[8].

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to readily protonate the molecule, yielding a prominent [M+H]⁺ ion, which serves to confirm the molecular weight.

Comprehensive Workflow: From Synthesis to Verified Product

The following diagram illustrates the logical flow of operations, integrating synthesis, purification, and multi-faceted analytical characterization to ensure a self-validating and trustworthy protocol.

References

- 1. innospk.com [innospk.com]

- 2. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]

- 3. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]

- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]

- 6. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-pyridinesulfonamide

Introduction

4-Amino-3-pyridinesulfonamide is a heterocyclic sulfonamide of significant interest within the pharmaceutical sciences. While not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material and key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for process chemists, formulation scientists, and researchers, as these characteristics directly influence reaction kinetics, purification strategies, solubility, and ultimately, the quality and efficacy of the final drug product. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, grounded in experimental data and predictive models, to support its effective application in drug discovery and development.

Molecular Identity and Structural Elucidation

The unique chemical architecture of this compound dictates its physical and chemical behavior. Its structure comprises a pyridine ring substituted with a primary amine group at the 4-position and a sulfonamide group at the 3-position.

Systematic Name (IUPAC): 4-aminopyridine-3-sulfonamide[1] CAS Number: 75903-62-7[2] Molecular Formula: C₅H₇N₃O₂S[1][2] Molecular Weight: 173.19 g/mol [1][2]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The interplay of the aromatic pyridine ring, the basic amino group, and the acidic sulfonamide moiety defines the compound's physicochemical profile. These properties are summarized below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 162-164 °C | [3][4][5][6] |

| Boiling Point | 475.8 ± 55.0 °C (Predicted) | [3][4][6] |

| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [3][4][5][6] |

| pKa | 9.53 ± 0.60 (Predicted) | [3][4][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][4][6] |

| LogP | -0.7 (Computed) | [1] |

In-Depth Analysis of Physicochemical Parameters

Solubility Profile and Partition Coefficient (LogP)

The solubility of this compound is a critical parameter for its use in synthesis and for any potential biological evaluation. It is reported to be slightly soluble in polar organic solvents like DMSO and methanol.[3][4][6] Its aqueous solubility is expected to be low but significantly influenced by pH due to the presence of ionizable groups.

The computed LogP value of -0.7 suggests that the compound is hydrophilic.[1] This is consistent with the presence of multiple hydrogen bond donors (amino and sulfonamide groups) and acceptors (pyridine nitrogen, sulfonyl oxygens), which facilitate interaction with polar solvents.

Causality Behind Experimental Choices: When developing a synthetic route, the choice of solvent must account for this solubility profile. For reactions, a solvent that can fully dissolve the starting material is preferred to ensure a homogeneous reaction mixture and maximize reaction rates. For purification via recrystallization, a solvent system where the compound is soluble at elevated temperatures but poorly soluble at room temperature is ideal.

Acidity and Basicity (pKa)

The predicted pKa of 9.53 is a composite value reflecting the acidic and basic nature of the functional groups.[3][4][6]

-

Sulfonamide Group (-SO₂NH₂): This group is weakly acidic. The electron-withdrawing nature of the adjacent sulfonyl group and pyridine ring acidifies the N-H protons, allowing for deprotonation under basic conditions.

-

Amino Group (-NH₂): The primary aromatic amine at the 4-position is basic and can be protonated under acidic conditions.

-

Pyridine Ring Nitrogen: The nitrogen atom within the pyridine ring is also a basic site.

The ionization state of this compound is therefore highly dependent on the pH of the medium. This behavior is crucial in chromatography, where adjusting the mobile phase pH can significantly alter the compound's retention time, and in biological systems, where it affects membrane permeability and interaction with molecular targets.

Caption: pH-dependent ionization states of this compound.

Thermal Properties

The reported melting point of 162-164 °C is indicative of a crystalline solid with a stable lattice structure.[3][4][5][6] A sharp melting point range is also a primary indicator of high purity. The predicted high boiling point of approximately 476 °C suggests low volatility and significant thermal stability, which is advantageous for reactions conducted at elevated temperatures.[3][4][6]

Self-Validating System in Thermal Analysis: Differential Scanning Calorimetry (DSC) is the standard method for accurately determining the melting point and assessing thermal stability. A sharp endotherm on the DSC thermogram validates the melting point, while the absence of significant decomposition events before or immediately after melting confirms the compound's stability under thermal stress.

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound.

-

¹H NMR (d⁶-DMSO): The proton NMR spectrum provides key structural information. Expected signals would include distinct peaks for the aromatic protons on the pyridine ring, signals for the two NH₂ groups, and characteristic shifts influenced by the electronic environment of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations for the N-H bonds of the amino and sulfonamide groups (typically in the 3200-3400 cm⁻¹ region) and strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group (around 1350 cm⁻¹ and 1150 cm⁻¹, respectively).[5]

Experimental Methodologies

Protocol for Synthesis

The synthesis of related compounds like 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide often involves the nucleophilic aromatic substitution of a leaving group (e.g., chlorine) on the pyridine ring.[7][8] A general conceptual workflow based on common synthetic strategies is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Illustrative):

-

Reaction Setup: To a stirred suspension of 4-chloro-3-pyridinesulfonamide hydrochloride in a suitable solvent (e.g., water or an alcohol), add the aminating agent (e.g., aqueous ammonia).[7][8]

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by a suitable analytical technique like HPLC or TLC.[7][8]

-

Workup: Upon completion, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to neutral or slightly basic (pH 7-8) using a saturated solution of sodium bicarbonate to precipitate the product.[7]

-

Isolation: Isolate the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts.[7]

-

Purification: If necessary, dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol) and allow it to cool slowly to form purified crystals. Further purification can be achieved by column chromatography if required.[7]

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final compound using ¹H NMR, IR, Mass Spectrometry, and HPLC.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Stability and Storage

For maintaining the integrity of the compound, proper storage is essential.

-

Chemical Stability: this compound is generally stable under recommended storage conditions.[9] However, as with many sulfonamides, it may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to strong oxidizing agents.[9]

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere, to prevent degradation from moisture and light.[3][4][6]

Conclusion

This compound is a hydrophilic, crystalline solid with a well-defined thermal profile. Its key physicochemical features—solubility, pKa, and spectral characteristics—are dictated by the interplay of its amino, sulfonamide, and pyridine functional groups. A comprehensive grasp of these properties is not merely academic; it is a fundamental requirement for the efficient and rational design of synthetic processes, purification protocols, and formulation strategies in the development of pharmaceuticals. The data and protocols presented in this guide serve as a technical resource for scientists and researchers leveraging this important chemical intermediate.

References

- 1. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 75903-62-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide CAS#: 72811-73-5 [m.chemicalbook.com]

- 5. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]

- 6. 72811-73-5 CAS MSDS (4-(3'-Methylphenyl)amino-3-pyridinesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]

- 8. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 9. aksci.com [aksci.com]

4-Amino-3-pyridinesulfonamide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: 4-Amino-3-pyridinesulfonamide Scaffold

Preamble: A Focus on the Pharmacophore

While this compound is a defined chemical entity, its primary significance in the scientific and pharmaceutical landscape is not as a standalone therapeutic agent but as a foundational chemical scaffold.[1] This guide, therefore, delves into the mechanism of action associated with the pyridine-sulfonamide pharmacophore, a core structure present in a multitude of biologically active compounds.[1] We will explore the well-established role of its derivatives as potent enzyme inhibitors and discuss other emerging mechanisms, providing researchers and drug development professionals with a comprehensive understanding of this versatile molecular framework. The insights presented are drawn from extensive research on various substituted this compound derivatives, which collectively illuminate the mechanistic potential of the core structure.

Section 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound scaffold is characterized by a pyridine ring substituted with a sulfonamide group at the 3-position and an amino group at the 4-position. This specific arrangement of functional groups confers the ability to interact with a range of biological targets. The sulfonamide moiety is a classic "zinc-binding group," predisposing these molecules to interact with metalloenzymes, while the pyridine ring and its substituents provide a platform for tuning specificity, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including:

-

Carbonic Anhydrase Inhibition: The most extensively studied mechanism, relevant to oncology, ophthalmology, and diuretic therapies.[2][3]

-

Anticancer Activity: Through mechanisms like tubulin polymerization inhibition and kinase inhibition (e.g., VEGFR-2).[1][4]

-

Anti-inflammatory Activity: Via inhibition of enzymes such as Cyclooxygenase-2 (COX-2).[1]

This versatility makes the this compound scaffold a subject of intense interest in drug discovery.

Section 2: Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most well-documented and potent activity of this compound derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6]

The Target: Carbonic Anhydrase Isoforms

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and respiration. Humans express several CA isoforms, with some being cytosolic (hCA I, hCA II) and others being transmembrane, tumor-associated proteins (hCA IX, hCA XII).[2][3]

The tumor-associated isoforms, hCA IX and hCA XII, are particularly critical targets in oncology. They are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[2] Therefore, selective inhibition of these isoforms is a validated strategy for cancer treatment.

Molecular Interaction with the CA Active Site

The inhibitory action of sulfonamides is predicated on a direct and potent interaction with the CA active site.

-

Causality of Interaction: The mechanism hinges on the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) to the zinc ion (Zn²⁺) located at the bottom of the active site cavity. This coordination displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle, thereby arresting enzyme activity.

-

Role of the Scaffold: The pyridine ring and its substituents extend away from the zinc ion, interacting with amino acid residues that line the active site. These secondary interactions are crucial for determining the binding affinity and, most importantly, the selectivity of the inhibitor for different CA isoforms.[2] For instance, the entrance to the active site of hCA II is narrowed by the bulky Phe131 residue, whereas hCA IX and hCA XII have smaller residues (Valine and Alanine, respectively) at the equivalent position, creating a larger pocket that can be exploited for designing selective inhibitors.[2]

References

- 1. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Amino-3-pyridinesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-amino-3-pyridinesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, with a primary focus on their roles as potent carbonic anhydrase inhibitors for anticancer applications, their emerging antimicrobial properties, and their historical context as diuretics. We will delve into the mechanistic underpinnings of these activities, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of this compound derivatives for the discovery of novel therapeutic agents.

Introduction: The Versatility of the this compound Core

The this compound core is a heterocyclic structure characterized by a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 3-position. This arrangement of functional groups imparts a unique electronic and steric profile, enabling these molecules to interact with a variety of biological targets with high affinity and specificity. Historically, derivatives of this scaffold have been investigated for their diuretic properties, with the notable example of torsemide, a potent loop diuretic.[1] However, recent research has unveiled a much broader pharmacological landscape for this class of compounds, revealing their significant potential as anticancer and antimicrobial agents. This guide will provide a comprehensive overview of these key biological activities, offering insights into their mechanisms of action and the structural features that govern their potency and selectivity.

Carbonic Anhydrase Inhibition: A Primary Mechanism for Anticancer Activity

A predominant and extensively studied biological activity of this compound derivatives is their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in various solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[3][4] By inhibiting these tumor-associated CAs, this compound derivatives can disrupt the pH regulation of the tumor microenvironment, leading to increased extracellular acidity and intracellular alkalosis, which can ultimately induce apoptosis and inhibit tumor growth.[3][4]

Mechanism of Action and Signaling Pathway

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion. The nitrogen atom of the sulfonamide and one of the oxygen atoms form strong coordinate bonds with the zinc ion, effectively blocking the catalytic activity of the enzyme.

The inhibition of tumor-associated CA IX by this compound derivatives disrupts a critical survival pathway in cancer cells, particularly under hypoxic conditions. Hypoxia, a common feature of solid tumors, induces the expression of CA IX through the hypoxia-inducible factor-1α (HIF-1α) pathway. CA IX then contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and chemoresistance.[3][4] By inhibiting CA IX, these derivatives can reverse these effects, sensitizing cancer cells to conventional therapies.

Caption: Inhibition of CAIX by this compound Derivatives.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and isoform selectivity of this compound derivatives are highly dependent on the nature of the substituents on the pyridine ring and the sulfonamide nitrogen.

-

Substituents at the 4-position: The amino group at the 4-position is crucial for the interaction with the active site of carbonic anhydrases. Modifications of this group can significantly impact inhibitory activity. For instance, substitution with small alkyl or aryl groups can be tolerated, but bulky substituents are often detrimental.[5]

-

Substituents on the sulfonamide nitrogen: The sulfonamide group is the primary zinc-binding group. N-alkylation or N-arylation of the sulfonamide can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, and can also influence the binding affinity and selectivity for different CA isoforms.[6]

-

Other ring substitutions: Introduction of various substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. For example, the incorporation of halogen atoms or small alkyl groups can enhance the binding affinity.[5]

Quantitative Data on Carbonic Anhydrase Inhibition

The following table summarizes the inhibition constants (Ki) of representative this compound derivatives against various human carbonic anhydrase isoforms.

| Compound ID | R Group (at 4-amino) | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII | Reference |

| Compound A | 3-methylphenyl | >10000 | 3808 | 2502 | 1018 | [4] |

| Compound B | 4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl | >10000 | 271 | 137 | 91 | [4] |

| Compound C | 4-phenyl-1H-1,2,3-triazol-1-yl | >10000 | >10000 | 137.5 | >10000 | [4] |

| Compound D | Pyrazol-1-yl | 169-5400 | 58.5-1238 | 19.5-652 | 16.8-768 | [6] |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [6] |

Anticancer Activity: Beyond Carbonic Anhydrase Inhibition

While CA inhibition is a major contributor to the anticancer effects of this compound derivatives, other mechanisms may also be at play. Some derivatives have shown cytotoxic activity against cancer cell lines that do not overexpress CA IX or XII, suggesting the involvement of other cellular targets.[5]

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | HeLa (Cervical Cancer) | < 360 | |

| Derivative 1 | MDA-MB-468 (Breast Cancer) | < 30 | |

| Derivative 1 | MCF-7 (Breast Cancer) | < 128 | |

| Compound 12 | HT-29 (Colon Cancer) | 17 | [4] |

| Compound 12 | A549 (Lung Cancer) | 15 | [4] |

| Compound 12 | MCF-7 (Breast Cancer) | 22 | [4] |

Antimicrobial Activity: An Emerging Therapeutic Avenue

Recent investigations have highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, classically acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Mechanism of Action

The antimicrobial activity of these derivatives is likely multifaceted. While inhibition of folate biosynthesis is a probable mechanism, the inhibition of bacterial carbonic anhydrases is also emerging as a significant contributor.[7] Bacterial CAs are crucial for various physiological processes, including pH homeostasis, CO2/bicarbonate transport, and biofilm formation, making them attractive targets for novel antibacterial agents.[2][8]

Caption: Dual inhibitory action on bacterial targets.

Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR for this class of compounds is an active area of research. Key considerations include:

-

Lipophilicity: Appropriate lipophilicity is crucial for cell wall penetration. Modifications to the 4-amino substituent can be used to modulate this property.

-

Electronic Properties: The electronic nature of the substituents on the pyridine ring can influence the pKa of the sulfonamide group, which can affect its ability to mimic p-aminobenzoic acid (PABA) and inhibit DHPS.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Isoxazolopyridine Derivative 2 | Pseudomonas aeruginosa | 47 | [9] |

| Isoxazolopyridine Derivative 5 | Pseudomonas aeruginosa | 44 | [9] |

| Pyrazolopyrimidine Derivative 12 | Staphylococcus aureus | - | [10] |

| Pyrazolopyrimidine Derivative 16 | Staphylococcus aureus | - | [10] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the nucleophilic aromatic substitution of a suitable 4-halo-3-pyridinesulfonamide precursor with a primary or secondary amine.[11][12]

Caption: Synthetic workflow for derivative synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-pyridinesulfonamide hydrochloride (1.0 eq) in a suitable solvent such as water or n-butanol.[11][12]

-

Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq).

-

Heating: Heat the reaction mixture to reflux (typically 90-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight.

-

Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired this compound derivative.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase isoenzyme

-

Test compounds (this compound derivatives)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer.

-

Enzyme Preparation: Prepare a solution of the carbonic anhydrase isoenzyme in the assay buffer.

-

Assay Measurement:

-

One syringe of the stopped-flow instrument is filled with the enzyme solution (with or without the inhibitor).

-

The other syringe is filled with the CO₂-saturated buffer containing the pH indicator.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Their well-established role as carbonic anhydrase inhibitors has paved the way for their exploration as potent anticancer agents, with several derivatives showing promising activity against a range of cancer cell lines. Furthermore, the emerging antimicrobial properties of these compounds open up new avenues for combating infectious diseases, including those caused by drug-resistant pathogens.

Future research in this area should focus on:

-

Rational Design: Leveraging the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds to identify new therapeutic targets and strategies.

-

In Vivo Evaluation: Progressing the most promising candidates into preclinical and clinical studies to assess their in vivo efficacy and safety.

The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Bacterial Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase and bacterial metabolism: a chance for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]

- 11. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 12. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-pyridinesulfonamide: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 4-Amino-3-pyridinesulfonamide. This compound is a critical pyridine derivative, primarily recognized for its role in pharmaceutical synthesis. This document collates essential data for researchers, scientists, and drug development professionals, offering insights into its chemical identity, practical synthesis protocols, and its significance as a building block in medicinal chemistry.

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and identity. This section provides the core identifiers for this compound and the spectroscopic data required for its unambiguous confirmation in a laboratory setting.

Chemical Structure

This compound is characterized by a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 3-position. This specific arrangement of functional groups dictates its chemical reactivity and potential as a pharmacophore.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are critical:

| Identifier | Value | Source |

| IUPAC Name | 4-aminopyridine-3-sulfonamide | PubChem[1] |

| CAS Number | 75903-62-7 | PubChem[1] |

| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |

| Molecular Weight | 173.20 g/mol | PubChem[1] |

| InChI Key | UYHJMFCJYZHINT-UHFFFAOYSA-N | PubChem |

Physicochemical Profile

The physical and chemical properties of a compound are paramount for predicting its behavior in both chemical reactions and biological systems. These properties influence formulation, delivery, and pharmacokinetic profiles in drug development.

Key Properties

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 162-164 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and hot methanol. | [3][4][5][6] |

| pKa | Data not readily available in searched literature. | |

| LogP (Computed) | -0.7 | PubChem[1] |

Implications for Drug Development: The low computed LogP value suggests a high degree of hydrophilicity, which can impact membrane permeability. The solid form and solubility profile are key considerations for formulation and dissolution studies.

Synthesis and Handling

The practical application of this compound in research and development necessitates robust synthetic protocols and clear guidelines for safe handling.

General Synthetic Approach

The synthesis of related pyridinesulfonamides, such as 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, often involves a nucleophilic aromatic substitution (SNAr) reaction. A common route starts from a halo-pyridine derivative, such as 4-chloropyridine-3-sulfonamide, which is reacted with an appropriate amine. The pyridine ring is activated towards nucleophilic attack at the 4-position by the electron-withdrawing nature of the ring nitrogen and the sulfonamide group.

Experimental Protocol: Synthesis of a 4-Amino-Pyridine-3-Sulfonamide Derivative

This protocol is adapted from a common synthesis for a structurally related and industrially significant analog, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, which serves as a key intermediate for the diuretic drug Torsemide.[2][7][8] This provides a validated framework for the synthesis of similar 4-amino-substituted pyridinesulfonamides.

Workflow Diagram:

References

- 1. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]

- 3. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]

- 4. chembk.com [chembk.com]

- 5. aksci.com [aksci.com]

- 6. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]

- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]

- 8. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-3-pyridinesulfonamide

Foreword: A Molecule of Latent Potential

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration into the spectroscopic characterization of 4-Amino-3-pyridinesulfonamide. While this molecule may not be a household name, its structural motifs—the aminopyridine core and the sulfonamide functional group—are cornerstones in medicinal chemistry. Understanding its detailed spectroscopic signature is paramount for quality control, metabolite identification, and the rational design of novel therapeutics. This document is structured not as a rigid template, but as a logical workflow, guiding you through the analytical journey from foundational principles to advanced interpretation. We will delve into the "why" behind each experimental choice, ensuring a deep, causal understanding of the methodologies presented.

Foundational Understanding: The Chemical Identity of this compound

Before any analysis can commence, a thorough understanding of the analyte is critical. This compound is a heterocyclic aromatic compound. Its structure marries the electron-rich aminopyridine ring system with the strongly electron-withdrawing sulfonamide group. This electronic interplay is the primary determinant of its spectroscopic behavior.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 173.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 4-aminopyridine-3-sulfonamide | --INVALID-LINK--[1] |

| CAS Number | 75903-62-7 | --INVALID-LINK--[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

The "Why": Experimental Causality in NMR

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity readily dissolves the sulfonamide, and importantly, its residual proton signal does not obscure the aromatic region of interest. Furthermore, the acidic protons of the amino and sulfonamide groups will be observable as broad singlets, which might otherwise be lost through exchange with D₂O.

Predicted ¹H NMR Spectral Data

While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, we can predict the expected chemical shifts and coupling patterns based on established principles of NMR theory and data from analogous structures.

Table 2: Predicted ¹H NMR Spectral Characteristics (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.3 | Doublet | 1H | H-2 (Pyridine) | Adjacent to the ring nitrogen, deshielded. Coupled to H-6. |

| ~7.8-8.0 | Singlet (broad) | 2H | -SO₂NH₂ | Exchangeable protons, typically broad. |

| ~7.5-7.7 | Doublet | 1H | H-6 (Pyridine) | Coupled to H-2. |

| ~6.5-6.7 | Singlet (broad) | 2H | -NH₂ | Exchangeable protons on the electron-donating group, shielded. |

| ~6.2-6.4 | Doublet of doublets | 1H | H-5 (Pyridine) | Ortho to the amino group (shielding) and meta to the sulfonamide. |

Predicted ¹³C NMR Spectral Data

¹³C NMR, often acquired with proton decoupling, provides a count of unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Characteristics (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | C-4 | Attached to the strongly electron-donating amino group. |

| ~150-155 | C-2 | Adjacent to the ring nitrogen, significantly deshielded. |

| ~140-145 | C-6 | Influenced by the ring nitrogen. |

| ~120-125 | C-3 | Attached to the electron-withdrawing sulfonamide group. |

| ~105-110 | C-5 | Shielded by the ortho amino group. |

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, unambiguous data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆.[2]

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Optimize the spectral width to cover the range of -1 to 10 ppm.

-

Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of 0 to 200 ppm.

-

A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

The "Why": Interpreting Vibrational Modes

For this compound, we expect to see characteristic absorptions for the N-H bonds of both the amino and sulfonamide groups, the S=O bonds of the sulfonamide, and the C=C/C=N bonds of the pyridine ring.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450-3300 | Medium-Strong | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |

| 3350-3250 | Medium | N-H stretching | Sulfonamide (-SO₂NH₂) |

| 1650-1580 | Strong | C=C and C=N stretching | Pyridine Ring |

| 1620-1550 | Medium | N-H scissoring (bending) | Primary Amine (-NH₂) |

| 1350-1300 | Strong | Asymmetric SO₂ stretching | Sulfonamide (-SO₂) |

| 1180-1150 | Strong | Symmetric SO₂ stretching | Sulfonamide (-SO₂) |

Experimental Protocol: Solid-State Analysis

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[3]

-

Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The "Why": Chromophores and Auxochromes

The pyridine ring is a chromophore (a light-absorbing group). The amino group acts as an auxochrome (a group that modifies the absorption of a chromophore), which is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system.

-

Expected Transitions: We anticipate observing π → π* transitions characteristic of the aromatic system. The presence of non-bonding electrons on the nitrogen and oxygen atoms may also lead to n → π* transitions, though these are often weaker.[4]

-

Predicted λmax: For pyridine itself, absorption maxima are observed around 254 nm.[5] The presence of the amino group is likely to shift this to a longer wavelength, potentially in the 270-300 nm range.

Experimental Protocol: Quantitative and Qualitative Analysis

-

Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. Further dilute this stock solution to create a working solution with an expected absorbance between 0.1 and 1.0.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, the Beer-Lambert law (A = εbc) can be applied.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure.

The "Why": Ionization and Fragmentation Pathways

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) will induce fragmentation, and the resulting daughter ions can be used to piece together the structure.

-

Expected Molecular Ion: For C₅H₇N₃O₂S, the monoisotopic mass is 173.0259. In positive ion ESI, we would expect to see a prominent ion at m/z 174.0337, corresponding to [C₅H₈N₃O₂S]⁺.

-

Key Fragmentation Pathways: A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[6] Cleavage of the C-S bond or the S-N bond are also highly probable fragmentation routes.[7][8]

Table 5: Predicted Key Fragment Ions in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 174.03 | 157.01 | NH₃ | Loss of ammonia from the sulfonamide |

| 174.03 | 110.04 | SO₂ | Loss of sulfur dioxide |

| 174.03 | 93.06 | SO₂NH | Loss of the sulfamoyl group |

Experimental Protocol: High-Resolution Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS) or via direct infusion.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and confirm its accurate mass.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 174.03) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

-

Data Interpretation: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, comparing them to the predicted pathways.

Biological Context: A Plausible Mechanism of Action

While this compound is not a frontline therapeutic, its core structure is the basis for many sulfonamide antibiotics. These drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in many bacteria and some eukaryotes.[9][10][11] Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[11] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, halting microbial growth and replication.[11]

Visualizing the Inhibition Pathway

The following diagram illustrates the competitive inhibition of the folate synthesis pathway by a generic sulfonamide, a mechanism applicable to this compound.

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods to build a cohesive and verifiable structural assignment.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive framework for the spectroscopic analysis of this compound. By integrating data from NMR, FTIR, UV-Vis, and Mass Spectrometry, a researcher can confidently elucidate and confirm the structure of this molecule. The protocols described herein are designed to be self-validating, and the rationale behind each step is explained to foster a deeper understanding of the analytical process. This foundational knowledge is crucial for any scientist working in drug discovery and development, where the precise characterization of molecular entities is not just a requirement, but the very bedrock of innovation.

References

- 1. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. scribd.com [scribd.com]

- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 11. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Amino-3-pyridinesulfonamide: A Cornerstone Scaffold in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-3-pyridinesulfonamide core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry.[1] Its structural rigidity, defined vectoral display of functional groups, and capacity for diverse chemical modifications make it a cornerstone for drug design.[2] This guide provides a comprehensive technical overview of the this compound scaffold, moving beyond its well-documented role as a key intermediate to explore its broader applications as a pharmacophore in the development of targeted therapeutics. We will delve into its fundamental physicochemical properties, robust synthetic protocols, and its multifaceted roles in targeting critical enzyme families such as carbonic anhydrases and kinases. The narrative emphasizes the causality behind experimental design and the structure-activity relationships that drive the evolution of this scaffold from a simple building block to a potent therapeutic agent.

Core Molecular Profile: Physicochemical and Spectroscopic Properties

The foundational characteristics of the parent this compound and its common derivatives are critical for their application in synthesis and biological assays. The molecule's properties, such as solubility and hydrogen bonding capacity, are dictated by the interplay between the basic amino group, the acidic sulfonamide moiety, and the aromatic pyridine ring.[3]

A prominent and commercially significant derivative is 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a direct precursor to the diuretic Torsemide.[4][5] Its properties are well-characterized and serve as a representative example for this class of compounds.

Table 1: Physicochemical Properties of a Representative Derivative, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 72811-73-5 | [5][6] |

| Molecular Formula | C₁₂H₁₃N₃O₂S | [4][7] |

| Molecular Weight | 263.32 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | [6][8] |

| Melting Point | 245-249 °C | [8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol. | [8][9] |

| Purity | ≥ 98% (Commercial Grade) |[8] |

Spectroscopic Data: The structural integrity of these compounds is routinely confirmed by nuclear magnetic resonance (NMR). For 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, the proton NMR spectrum provides a clear diagnostic fingerprint.

-

¹H NMR (d⁶-DMSO): δ 2.30 (s, 3H, CH₃), 7.00-7.15 (m, 5H, aromatic), 7.32 (m, 1H), 7.75 (brs, 1.5H), 8.05 (brs, 0.5H), 8.25 (d, 1H), 8.68 (s, 1H).[10]

This spectrum confirms the presence of the methyl group on the toluidine ring and the distinct aromatic protons of both the pyridine and phenyl rings.

Synthesis and Chemical Derivatization

The synthesis of the this compound scaffold is robust and amenable to high-throughput derivatization, a key factor in its widespread use in drug discovery campaigns.

Core Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient method for synthesizing 4-substituted-amino-3-pyridinesulfonamides involves a nucleophilic aromatic substitution (SₙAr) reaction. This process typically uses 4-chloro-3-pyridinesulfonamide hydrochloride as the electrophilic pyridine source and a primary or secondary amine as the nucleophile.[6][7] The choice of amine dictates the substitution at the 4-position, allowing for the creation of large compound libraries.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide[10]

This protocol is a self-validating system where reaction progress and final product purity are confirmed empirically through chromatography and spectroscopy.

Materials:

-

4-Chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol)

-

m-Toluidine (49.2 ml, 0.46 mol)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

-

Activated Carbon (e.g., Darco KB)

Procedure:

-

Reaction Setup: Charge a 2L three-neck flask, equipped with a mechanical stirrer and condenser, with water (500 ml) and 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol).

-

Nucleophilic Addition: To this suspension, add m-toluidine (49.2 ml, 0.46 mol) at room temperature.

-

Reaction: Heat the mixture to 90°C for a minimum of 3 hours. The causality for heating is to provide the necessary activation energy for the SₙAr reaction to proceed at a practical rate. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Precipitation: Cool the mixture to room temperature. Carefully adjust the pH to 7-8 with a saturated NaHCO₃ solution. This neutralizes the hydrochloride salt and deprotonates the sulfonamide, decreasing its aqueous solubility and causing the product to precipitate.

-

Isolation of Crude Product: Isolate the precipitated beige solid by vacuum filtration.

-

Purification: Dissolve the wet product in methanol (1.0 L) and add activated carbon (25g). Reflux the solution for 30 minutes. The activated carbon adsorbs colored impurities.

-

Final Isolation: Filter the hot solution through celite to remove the carbon. Add water (1.2 L) to the filtrate to induce precipitation of the purified product. Stir for at least 1 hour at room temperature to maximize yield. Isolate the final white to off-white solid product via vacuum filtration. The final purity should be >99.5%.

The Role of the Scaffold in Medicinal Chemistry

The this compound scaffold is not merely a synthetic precursor but an active pharmacophore whose derivatives have been explored for a multitude of therapeutic applications. Its utility stems from the defined spatial orientation of its hydrogen bond donors and acceptors, which can be tailored to fit the active sites of various enzymes.

Foundational Role: Intermediate in Diuretic Synthesis

The most established application of a this compound derivative is in the synthesis of Torsemide, a potent loop diuretic.[4][10] Specifically, 4-(3'-methylphenyl)amino-3-pyridinesulfonamide is the penultimate intermediate.[5] The final step involves a reaction with an isocyanate to form the terminal urea group, which is critical for the diuretic activity.

Caption: Final synthetic step in the production of the diuretic Torsemide.

A Privileged Scaffold for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[11][12] Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[11][13] The sulfonamide moiety (—SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors. The this compound scaffold provides an ideal framework to present this group to the catalytic zinc ion while allowing for substitutions at the 4-position to achieve isoform selectivity by interacting with amino acid residues at the entrance of the active site.[11][14]

Studies have shown that introducing various heterocyclic or substituted aryl groups at the 4-position of the pyridine ring leads to potent inhibitors of tumor-associated CAs.[13][14] For instance, derivatives bearing a 1H-pyrazol-1-yl moiety have demonstrated inhibitory constants (Kᵢ) as low as 19.5 nM against hCA IX.[13]

Caption: Mechanism of carbonic anhydrase inhibition by 4-substituted-3-pyridinesulfonamides.

Emerging Applications: Kinase and Tubulin Inhibition

The pyridine ring is a common feature in many FDA-approved kinase inhibitors.[2] The this compound scaffold is being actively investigated in this area. Kinase inhibitors often target the ATP-binding pocket, and the pyridine scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The sulfonamide and 4-amino substituents can be modified to extend into other pockets, thereby tuning potency and selectivity.[15] For example, the related 4-aminopyrazolopyrimidine scaffold has been successfully used to design potent PIM kinase inhibitors for hematological malignancies.[15][16]

Furthermore, derivatives incorporating a carbothioamide moiety have been designed as potent tubulin polymerization inhibitors, acting at the colchicine binding site.[17] These compounds have demonstrated significant cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range.[17]

Caption: The this compound scaffold as a launchpad for diverse anticancer strategies.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with proven utility and significant future potential. Its established role as a key intermediate for Torsemide underscores its industrial-scale feasibility and robustness.[4] However, its true value for future drug discovery lies in its versatility as a medicinal chemistry scaffold.[1][2]

Future research should focus on several key areas:

-

Exploring Untapped Biological Space: While its role in CA inhibition is growing, a systematic evaluation of the core compound and its simple derivatives against a broader range of biological targets could unveil novel activities.

-

Structure-Based Design for Selectivity: Leveraging computational docking and crystallographic data will be crucial for designing derivatives with high selectivity for specific enzyme isoforms (e.g., individual kinase or CA isoforms) to minimize off-target effects.[11][12]

-

Advanced Synthetic Methodologies: Employing modern synthetic techniques like "click" chemistry and multicomponent reactions can accelerate the generation of diverse compound libraries for high-throughput screening.[11][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H7N3O2S | CID 10975966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide at Best Price [niksanpharmaceutical.co.in]

- 5. scbt.com [scbt.com]

- 6. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]

- 7. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 8. 4-(3-Methylphenyl)Amino-3-Pyridine Sulfonamide [syntheticmolecules.in]

- 9. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]

- 10. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

An In-depth Technical Guide to 4-Amino-3-pyridinesulfonamide and its Derivatives: From Synthesis to Therapeutic Potential

This technical guide provides a comprehensive overview of 4-Amino-3-pyridinesulfonamide and its key derivatives, with a primary focus on 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, and established and potential therapeutic applications of this important class of compounds. While the parent compound, this compound, is a foundational structure, the majority of current scientific and industrial focus lies on its derivatives, particularly as intermediates in pharmaceutical manufacturing.

Introduction: The Pyridinesulfonamide Scaffold

The pyridinesulfonamide scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. The presence of the sulfonamide group, a well-established pharmacophore, combined with the pyridine ring, imparts a unique electronic and structural profile that allows for diverse biological activities. While direct therapeutic applications of the parent this compound are not extensively documented, its derivatives are of considerable industrial importance.

A key derivative, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, stands out as a critical intermediate in the synthesis of Torsemide, a potent loop diuretic.[1][2] This role underscores the industrial relevance of this compound class. Furthermore, emerging research on various pyridinesulfonamide derivatives suggests a broader therapeutic potential, including anticancer and anti-inflammatory activities.[1][3] This guide will delve into the established applications and explore these promising future directions.

Physicochemical Properties of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development and synthesis. The key properties of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72811-73-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃N₃O₂S | [2][4] |

| Molecular Weight | 263.32 g/mol | [2][4] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 245-249 °C | [6] |